

3-Hydroxytetradecanoic Acid: A Key Bacterial Metabolite in Host-Pathogen Interactions

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Compound of Interest

Compound Name: 3-Hydroxytetradecanoic acid

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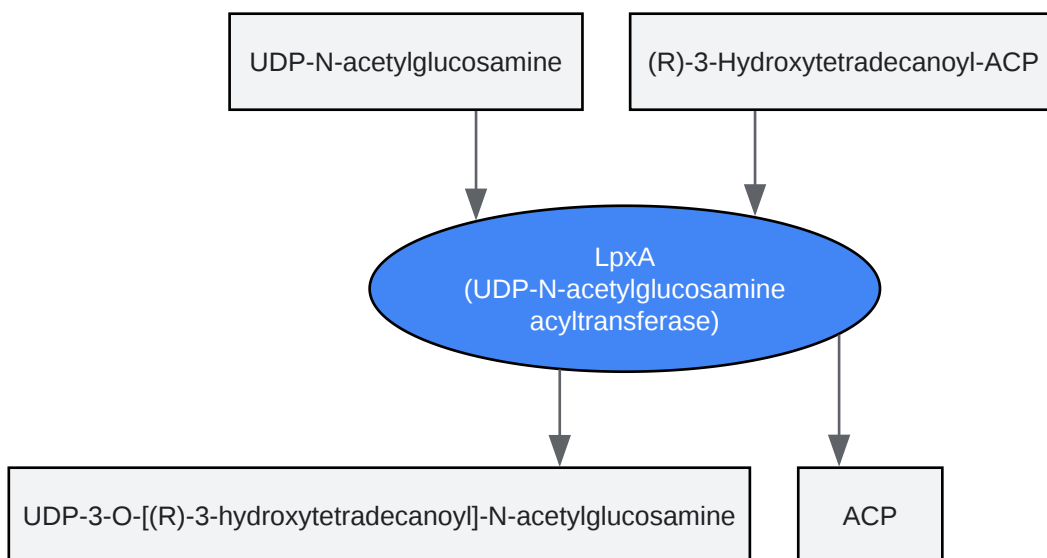
Introduction

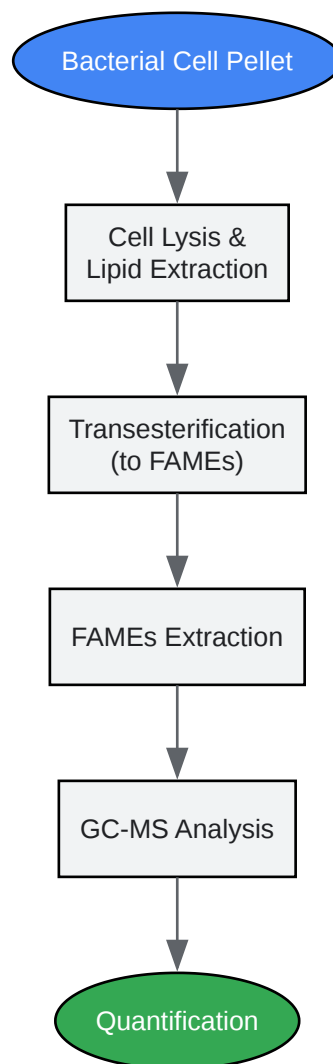
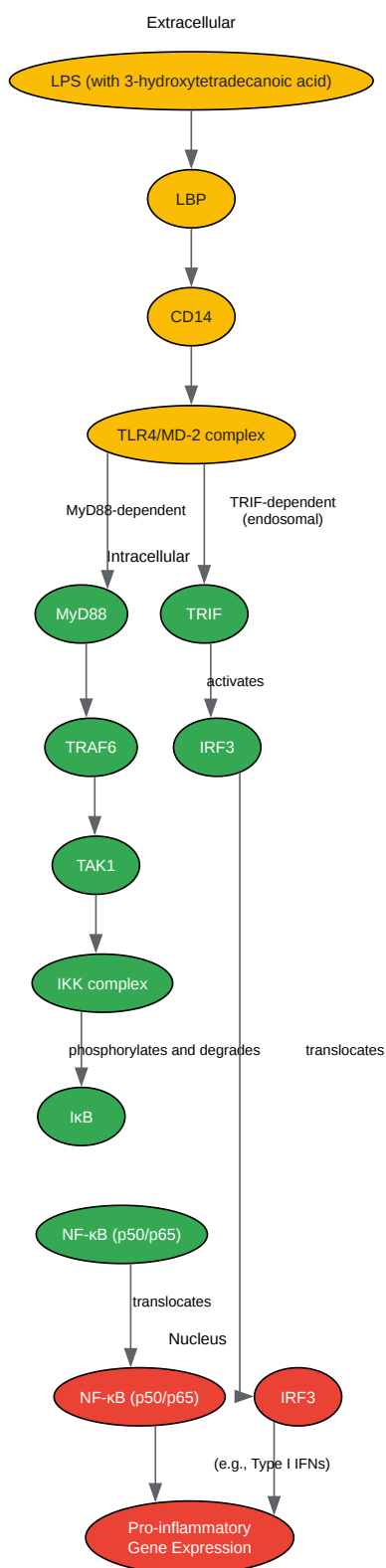
3-Hydroxytetradecanoic acid, also known as β -hydroxymyristic acid, is a saturated 3-hydroxy fatty acid that plays a pivotal role in the structure and function of the outer membrane of Gram-negative bacteria. As a primary and highly conserved component of the lipid A moiety of lipopolysaccharide (LPS), this molecule is a critical determinant of endotoxin activity and a key player in the complex interplay between bacteria and their hosts. This technical guide provides a comprehensive overview of **3-hydroxytetradecanoic acid** as a bacterial metabolite, focusing on its biosynthesis, its role in bacterial physiology and pathogenesis, and its interaction with the host immune system. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this crucial bacterial molecule.

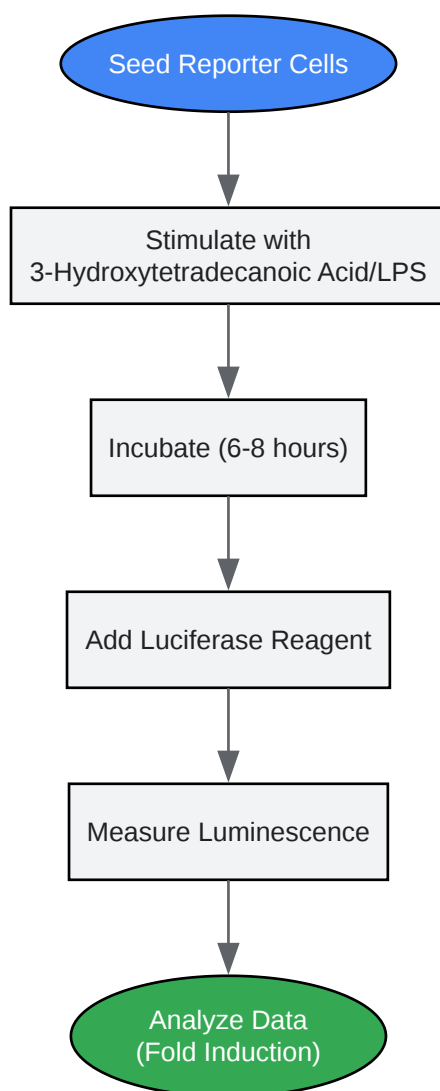
Biosynthesis of 3-Hydroxytetradecanoic Acid in Bacteria

The synthesis of **3-hydroxytetradecanoic acid** is the initial and committing step in the biosynthesis of lipid A, a pathway known as the Raetz pathway. This process is essential for the viability of most Gram-negative bacteria, making its enzymatic machinery an attractive target for novel antimicrobial agents.

The biosynthesis begins with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) at the 3-hydroxyl group of the glucosamine ring with a (R)-3-hydroxytetradecanoyl group. This reaction is catalyzed by the enzyme UDP-N-acetylglucosamine acyltransferase, encoded by the *lpxA* gene. The acyl chain donor for this reaction is (R)-3-hydroxytetradecanoyl-acyl carrier protein (ACP), which is derived from the fatty acid biosynthesis pathway. The LpxA enzyme exhibits a remarkable specificity for the 14-carbon chain length of the acyl group, acting as a "hydrocarbon ruler".^[1] This specificity is a key factor in determining the final structure of lipid A in many Gram-negative bacteria.







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References

- 1. Human monocytes/macrophages release TNF-alpha in response to Ox-LDL [pubmed.ncbi.nlm.nih.gov]

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